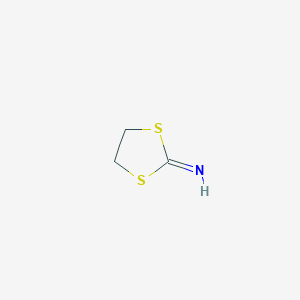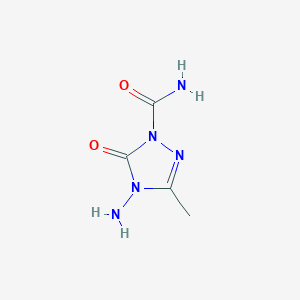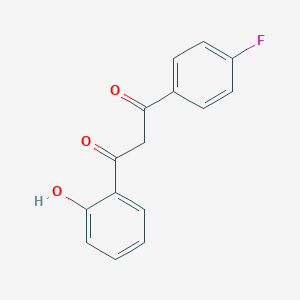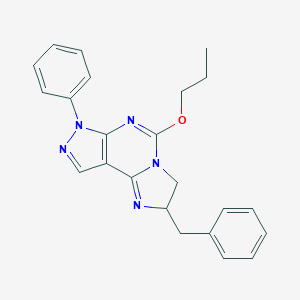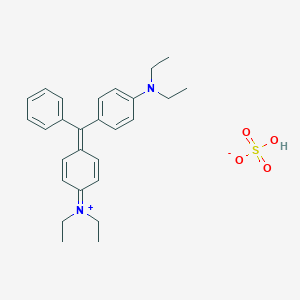
Aluminum, compd. with antimony (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum, compounded with antimony (1:1), is a material that has been studied for various applications due to its unique properties. The interaction between aluminum (Al) and antimony (Sb) can lead to the formation of compounds with specific characteristics that are useful in different fields such as metallurgy, electronics, and energy storage.
Synthesis Analysis
The synthesis of aluminum-antimony compounds can be achieved through various methods. For instance, the addition of antimony to aluminum-silicon alloys refines the eutectic structure, as shown by the reduction in interflake spacing . In another study, the addition of aluminum to pure antimony was investigated to form intermetallic compounds with arsenic, which aids in the purification process during vacuum distillation and zone refining . Moreover, organometallic complexes containing antimony and aluminum have been synthesized through reactions involving antimony trichloride and aluminum compounds .
Molecular Structure Analysis
The molecular structure of aluminum-antimony compounds can be complex. For example, organometallic complexes containing antimony and aluminum have been prepared with various aluminum compounds, resulting in a series of complexes with different molecular structures . Additionally, the solid-state structure of trimetallic aluminum and antimony compounds has been elucidated using single-crystal X-ray diffraction techniques .
Chemical Reactions Analysis
Chemical reactions involving aluminum and antimony can lead to the formation of various compounds. The reactions of antimony trichloride with aluminum compounds have been studied, resulting in the formation of complexes such as [SbEt4][Al2Et5Cl2] and [SbEt4][AlCl4] . In the context of energy storage, the incorporation of AlCl4- into Sb to generate SbCl3/SbCl5 has been revealed as part of the energy storage mechanism in aluminum batteries .
Physical and Chemical Properties Analysis
The physical and chemical properties of aluminum-antimony compounds are influenced by their synthesis and molecular structure. For instance, antimony nanowire arrays embedded in anodic aluminum oxide templates exhibit a lower sublimation temperature compared to bulk antimony . The segregation behavior of aluminum and antimony in coatings has been studied, showing that these elements are enriched in layers underneath the outer surface of the coating . The addition of aluminum to tin-antimony alloys has been shown to affect various properties such as hardness, melting temperature, and electrical resistivity .
科学的研究の応用
1. Semiconductor and Photonic Detector Applications
Aluminum antimony (AlSb) is recognized for its potential in semiconductor technology, particularly in photonic detectors for gamma-ray spectroscopy. Despite the challenges in obtaining AlSb in single crystal form due to its high reactivity with oxygen and the volatility of antimony, significant research has been directed towards improving the crystallographic and electronic quality of AlSb crystals. Such advancements are crucial for enhancing the practical applications of AlSb in various devices (Becla & Witt, 1995).
2. Thermal and Material Studies
Investigations into the aluminum + gallium + bismuth + antimony alloys have shed light on the activities of aluminum in this system, showing a positive deviation from ideal behavior. Understanding these activities is pivotal in the development of materials with specific thermal and material properties, which is of great interest in various scientific applications (Acharya & Hajra, 2005).
3. Environmental Applications
Studies on the removal of antimony(V) and antimony(III) from drinking water have been conducted, focusing on coagulation-flocculation-sedimentation (CFS) techniques. Such research is critical for environmental management and public health, considering the toxic nature of antimony compounds (Guo, Wu & He, 2009).
4. Energy Storage and Battery Technology
Research on Sb-AlC0.75-C composite anodes has demonstrated potential applications in high-performance sodium-ion batteries. The unique properties of aluminum antimony compounds in this context could pave the way for advanced energy storage solutions (Jung et al., 2017).
特性
IUPAC Name |
aluminum;antimony |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQULNGDVIKLPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Sb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlSb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.742 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum;antimony | |
CAS RN |
25152-52-7 |
Source


|
| Record name | Aluminum antimonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25152-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

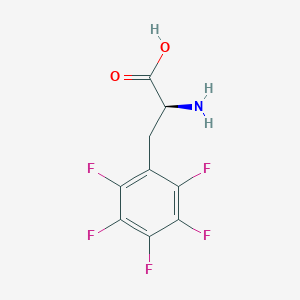
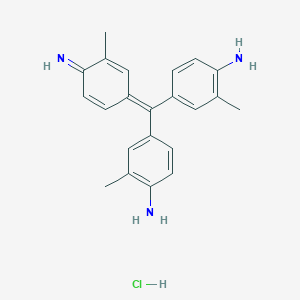
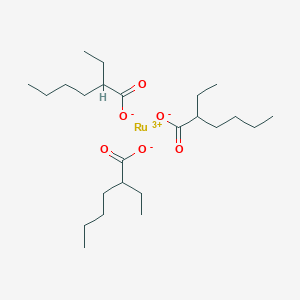
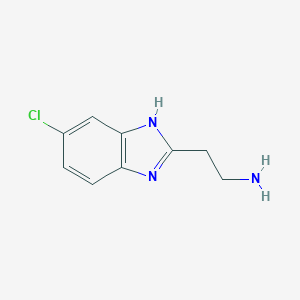
![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)
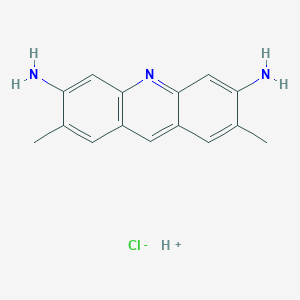
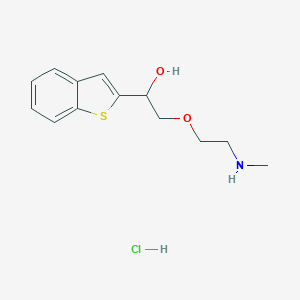
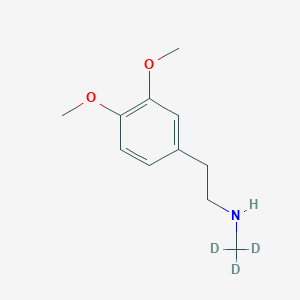
![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
